Cas no 79-19-6 (aminothiourea)

aminothiourea structure
aminothiourea structure
Nombre del producto:aminothiourea
Número CAS:79-19-6
MF:CH5N3S
Megavatios:91.1354978084564
MDL:MFCD00007620
CID:34163
PubChem ID:2723789

aminothiourea Propiedades químicas y físicas

Nombre e identificación

    • Thiosemicarbazide
    • 1-Aminothiourea
    • 1-Amino-2-Thiourea
    • 2-Thiosemicarbazide
    • 3-thio-semicarbazid
    • 2,3,5-Trichlorobenzeneboronic acid
    • 3-Thiosemicarbazide
    • Hydrazinecarbothioamide
    • TSC
    • 2-butyl-2-(2,4-dichlorophenyl)oxirane
    • N-Aminothiourea
    • EPX-125
    • TSZ
    • 氨基硫脲
    • aminothiourea
    • Thiocarbamylhydrazine
    • Semicarbazide, thio-
    • Isothiosemicarbazide
    • Thiocarbamoylhydrazine
    • Semicarbazide, 3-thio-
    • Aminothio-urea
    • RCRA waste number P116
    • Thiocarbamoyl hydrazide
    • Isothiosemicarbazide (VAN)
    • THIOSEMICARBAZINE
    • RCRA waste no. P116
    • CHEMB
    • CS-0008325
    • DTXSID9021346
    • EINECS 201-184-7
    • Thiosemicarbazide, 99%
    • STL194285
    • W-104264
    • C-H5-N3-S
    • Thiosemicarbazide 1-amino-2-thiourea
    • DTXCID301346
    • NCGC00256506-01
    • NCGC00258900-01
    • Thiosemicarbazide, p.a., 98%
    • (aminothioxomethyl)-hydrazine
    • FT-0657078
    • 1-AMINO-2-THIOUREA [HSDB]
    • BDBM50236982
    • 4-(t-Butyl)-2-EthoxyBenzoicAcid
    • aminohydrazinomethane-1-thione
    • NSC31792
    • Thiosemicarbazide, purum, >=98.0% (RT)
    • EN300-33914
    • aminoisothiourea
    • 1-azanylthiourea
    • WLN: ZMYZUS
    • Tox21_302983
    • F1908-0101
    • USAF EK-1275
    • Q16295007
    • AKOS000269047
    • MFCD00007620
    • CAS-79-19-6
    • T0221
    • AI3-16319
    • Thiosemicarbazide, 98%
    • THIOSEMICARBAZIDE [MI]
    • NSC-2213
    • Hidrazinecarbotioamida
    • 79-19-6
    • CCRIS 1416
    • NSC 2213; NSC 31792
    • HSDB 6050
    • H2NNHCSNH2
    • CHEMBL256250
    • NSC-31792
    • (aminothioxomethyl)hydrazine
    • NSC2213
    • thio-semicarbazide
    • CHEBI:49929
    • NSC 2213
    • CH5N3S
    • Thiosemicarbazide, puriss. p.a., 98%
    • NCGC00091884-01
    • AM20100785
    • NCGC00091884-02
    • SY001634
    • UNII-6056O8W6ET
    • Tox21_201348
    • 6056O8W6ET
    • LS-2185
    • HY-Y0032
    • A839613
    • STR00427
    • NS00004203
    • Semicarbazide, thio- (8CI)
    • Carbamothioic acid, hydrazide
    • Hydrazincarbothioamide
    • Hydrazinesulfinamide
    • NSC 31792
    • Thiasemicarbazide
    • A10741
    • 1Amino2thiourea
    • Semicarbazide, 3thio
    • DB-030119
    • 1Aminothiourea
    • Semicarbazide, thio
    • SEMICARBAZIDE,THIO-
    • SEMICARBIZIDE,3-THIO
    • 3thiosemicarbazide
    • N-AMINO THIOUREA
    • NAminothiourea
    • 2Thiosemicarbazide
    • MDL: MFCD00007620
    • Renchi: 1S/CH5N3S/c2-1(5)4-3/h3H2,(H3,2,4,5)
    • Clave inchi: BRWIZMBXBAOCCF-UHFFFAOYSA-N
    • Sonrisas: S=C(NN)N
    • Brn: 506320

Atributos calculados

  • Calidad precisa: 91.02040
  • Masa isotópica única: 91.02041835 g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 3
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 5
  • Cuenta de enlace giratorio: 0
  • Complejidad: 42.2
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 64.1
  • Superficie del Polo topológico: 96.2
  • Recuento de constructos de variantes mutuas: 3
  • Xlogp3: -1.2
  • Peso molecular: 91.14
  • Carga superficial: 0

Propiedades experimentales

  • Color / forma: White crystal or white crystalline powder
  • Denso: 1.221 (estimate)
  • Punto de fusión: 180-183 °C (dec.) (lit.)
  • Punto de ebullición: 208.6°C at 760 mmHg
  • Punto de inflamación: 80 °C
  • índice de refracción: 1.5800 (estimate)
  • PH: 5-7 (50g/l, H2O, 20℃)
  • Disolución: 0.11 M
  • Coeficiente de distribución del agua: dissolution
  • Estabilidad / vida útil: Stable. Incompatible with strong oxidizing agents.
  • PSA: 96.16000
  • Logp: 0.48480
  • Olor: Odorless
  • Sensibilidad: Sensitive to air and light
  • Presión de vapor: 0.0087 mm Hg at 25 °C (est)
  • Merck: 9361
  • Disolución: Soluble in water and ethanol

aminothiourea Información de Seguridad

  • Símbolo: GHS06
  • Promover:dangerous
  • Palabra de señal:Danger
  • Instrucciones de peligro: H300
  • Declaración de advertencia: P264,P301+P310
  • Número de transporte de mercancías peligrosas:UN 2811 6.1/PG 2
  • Wgk Alemania:3
  • Código de categoría de peligro: 28
  • Instrucciones de Seguridad: S22-S26-S36/37-S45-S61-S28A
  • Código F de la marca fuka:8-9-23
  • Rtecs:VT4200000
  • Señalización de mercancías peligrosas: T+
  • Categoría de embalaje:II
  • TSCA:Yes
  • Términos de riesgo:R28; R52/53
  • Nivel de peligro:6.1
  • Condiciones de almacenamiento:Keep in dark place,Inert atmosphere,2-8°C(BD153988)
  • Nivel de peligro:6.1
  • Toxicidad:LD50 orally in adult Norway rats: 13 mg/kg, Dieke, Proc. Soc. Exp. Biol. Med. 70, 688 (1949)
  • Grupo de embalaje:II

aminothiourea Datos Aduaneros

  • Código HS:29335995
  • Datos Aduaneros:

    China Customs Code:

    2930909059

    Overview:

    2930909059 Clethodim \Sulfodone\Methyl azine oxalate\Sulpirone, etc. [including benzenesulfonamide\Metalaxyl\Chlorthionyl oxalamide\Defoliation phosphorus].Regulatory conditions:S(Import and Export Pesticide Registration Certificate).VAT:17.0%.Tax refund rate:9.0%.Minimum tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    S.Import and Export Pesticide Registration Certificate

    Summary:

    HS:2930909059 hydrazinecarbothioamide VAT:17.0% Tax rebate rate:9.0% Supervision conditions:S MFN tariff:6.5% General tariff:30.0%

aminothiourea PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
T0221-25g
aminothiourea
79-19-6 98.0%(T)
25g
¥180.0 2022-06-10
Enamine
EN300-33914-5.0g
aminothiourea
79-19-6 95%
5.0g
$29.0 2023-07-09
TRC
H686500-1g
Thiosemicarbazide
79-19-6
1g
$ 138.00 2023-09-07
Enamine
EN300-33914-0.05g
aminothiourea
79-19-6 95%
0.05g
$19.0 2023-09-03
Enamine
EN300-33914-0.1g
aminothiourea
79-19-6 95%
0.1g
$19.0 2023-09-03
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R012624-25g
aminothiourea
79-19-6 98.5%
25g
¥36 2024-05-21
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY001634-100g
Aminohydrazinomethane-1-thione
79-19-6 ≥98%
100g
¥43.00 2024-07-09
TRC
H686500-10g
Thiosemicarbazide
79-19-6
10g
$ 187.00 2023-09-07
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB07951-0.25g
aminothiourea
79-19-6 97%
0.25g
¥111 2023-09-15
BAI LING WEI Technology Co., Ltd.
141910-500G
Thiosemicarbazide, 99%
79-19-6 99%
500G
¥ 603 2022-04-25

aminothiourea Métodos de producción

Synthetic Routes 1

Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Methanol ;  30 min, rt
Referencia
An efficient synthesis of novel carbohydrate and thiosemicarbazone hybrid benzimidazole derivatives and their antimicrobial evaluation
Panchal, Shyamali N.; Vekariya, Rajesh H.; Patel, Kinjal D.; Prajapati, Shraddha M.; Rajani, Dhanji P.; et al, Indian Journal of Chemistry, 2016, (5), 604-612

Synthetic Routes 2

Condiciones de reacción
1.1 Reagents: Hydrazine sulfate Solvents: Water
Referencia
Thiosemicarbazide
, United States, , ,

Synthetic Routes 3

Condiciones de reacción
1.1 Reagents: Cupric acetate Solvents: Ethanol ;  24 h, 80 °C
Referencia
Fe3O4@Thiosemicarbazide-Cu(II): An efficient magnetically separable catalyst for greener synthesis of 1,2,3-triazoles using click reaction
Zond, Rutuja; Yadav, Archana; Yadav, Reshma; Valekar, Navanath; Pore, Santosh; et al, Journal of Organometallic Chemistry, 2024, 1004,

Synthetic Routes 4

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Isopropanol ;  1 h, rt
Referencia
Discovery of macrozones, new antimicrobial thiosemicarbazone-based azithromycin conjugates: design, synthesis and in vitro biological evaluation
Grgicevic, Ivan; Mikulandra, Ivana; Bukvic, Mirjana; Banjanac, Mihailo; Radovanovic, Vedrana; et al, International Journal of Antimicrobial Agents, 2020, 56(5),

Synthetic Routes 5

Condiciones de reacción
1.1 Reagents: Hydrazine sulfate
Referencia
Synthesis, Bioactivity, and the Anion-Binding Property of 2-Sulfydryl-1,3,4-thiodiazole Derivatives
Shang, Xuefang; Li, Wanli; Wei, Xiaofang; Zhang, Huanle; Fu, Zhiyuan; et al, Heteroatom Chemistry, 2015, 26(2), 142-149

Synthetic Routes 6

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dimethylformamide ;  4 h, rt
1.2 Reagents: Hydrazine hydrate (1:1) ;  rt → 65 °C; 2 h, 65 °C
Referencia
Synthesis, cytotoxicity, and in vivo antitumor activity study of parthenolide semicarbazones and thiosemicarbazones
Jia, Xinxin; Liu, Qi; Wang, Shiyi; Zeng, Binglin; Du, Guohua; et al, Bioorganic & Medicinal Chemistry, 2020, 28(13),

Synthetic Routes 7

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Methanol ;  0 - 5 °C; 30 min, rt
Referencia
Design, synthesis, and biological evaluations of (E)-2-(1-[2-mercapto-4-methyl-1-phenyl-1H-imidazol-5-yl]ethylidene)hydrazinecarbothioamide derivatives as antimicrobial agents
Daraji, Drashti G.; Rajani, Dhanji P.; Jayanthi, Sivaraman; Patel, Hitesh D., Journal of Heterocyclic Chemistry, 2022, 59(1), 178-193

Synthetic Routes 8

Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Ethanol ;  12 h, rt
Referencia
Potentiating-antibiotic activity and absorption, distribution, metabolism, excretion and toxicity properties (ADMET) analysis of synthetic thiadiazines against multi-drug resistant (MDR) strains
de Araujo, Ana Carolina Justino; Freitas, Priscilla Ramos; Araujo, Isaac Moura; Siqueira, Gustavo Miguel; de Oliveira Borges, Joao Arthur; et al, Fundamental & Clinical Pharmacology, 2024, 38(1), 84-98

Synthetic Routes 9

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  130 °C
Referencia
Synthesis and evaluation of novel thiazolidinedione derivatives for antibacterial activity
Nawale, Shital L.; Dhake, Avinash S., Pharma Chemica, 2012, 4(6), 2270-2277

Synthetic Routes 10

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  30 min, rt
Referencia
Insight on a new indolinone derivative as an orally bioavailable lead compound against renal cell carcinoma
Fouad, Marwa A.; Zaki, Mayssoune Y.; Lotfy, Raghda A.; Mahmoud, Walaa R., Bioorganic Chemistry, 2021, 112,

Synthetic Routes 11

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) ;  30 min, reflux; 30 min, cooled
Referencia
In-vitro antibacterial, antifungal activity of some transition metal complexes of thiosemicarbazone Schiff base (HL) derived from N4-(7'-chloroquinolin-4'-ylamino)thiosemicarbazide
Melha, Khlood S. Abou, Journal of Enzyme Inhibition and Medicinal Chemistry, 2008, 23(4), 493-503

Synthetic Routes 12

Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Water
Referencia
Hydrazine derivatives of the carbonic and thiocarbonic acids. III. Preparation of thiosemicarbazide
Scott, Earle S.; Zeller, E. E.; Audrieth, L. F., Journal of Organic Chemistry, 1954, 19, 749-52

Synthetic Routes 13

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Water ;  rt → 130 °C
Referencia
Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents
Chavan, Harshal; Shirodkar, Prutha; Mogal, Rajendra; Amrutkar, Sunil, Indian Journal of Chemistry (2022-), 2022, 61(9), 994-998

Synthetic Routes 14

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Ethanol ;  1 h, reflux
Referencia
Synthesis, characterization, biological evaluation, and computational study of benzimidazole hybrid thiosemicarbazide derivatives
Acharya, Prachi T.; Bhavsar, Zeel A.; Jethava, Divya J.; Rajani, Dhanji P.; Pithawala, Edwin; et al, Journal of Heterocyclic Chemistry, 2022, 59(12), 2142-2164

Synthetic Routes 15

Condiciones de reacción
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Dichloromethane ;  2 h, rt
Referencia
A novel 8-nitro quinoline-thiosemicarbazone analogues induces G1/S & G2/M phase cell cycle arrest and apoptosis through ROS mediated mitochondrial pathway
Shyamsivappan, Selvaraj; Vivek, Raju; Saravanan, Arjunan; Arasakumar, Thangaraj; Suresh, Thangaraj; et al, Bioorganic Chemistry, 2020, 97,

Synthetic Routes 16

Condiciones de reacción
1.1 Reagents: Hydrazine ,  Sulfur ;  rt → 15 °C; 1 h, 15 °C; 1 h, 15 °C; 4 h, 80 - 120 °C
Referencia
Synthesis of hydrazinecarbothioamide from hydrocyanic acid
Wang, Feng; Chen, Jing, Jingxi Huagong Zhongjianti, 2004, 34(1), 42-43

aminothiourea Raw materials

aminothiourea Preparation Products

aminothiourea Literatura relevante

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